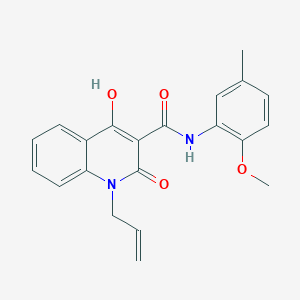
4-hydroxy-N-(2-methoxy-5-methylphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N-(2-methoxy-5-methylphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C21H20N2O4 and its molecular weight is 364.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-hydroxy-N-(2-methoxy-5-methylphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
The compound has the molecular formula C24H24N2O5 and a molecular weight of approximately 420.46 g/mol. Its structure includes a quinoline core substituted with various functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various cellular processes. The compound's ability to modulate these targets can lead to significant biological effects, including:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Antibacterial Properties : Research indicates that it may possess antibacterial activity against certain strains, contributing to its potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
Anticancer Activity
A study demonstrated that derivatives of 4-hydroxyquinoline compounds exhibit significant anticancer properties. For instance, a related compound showed an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating potent anti-proliferative activity. The mechanism involved cell cycle arrest and apoptosis induction, as evidenced by increased levels of pro-apoptotic markers such as Caspase-3 and BAX .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 1.2 | Apoptosis induction |
| Panc-1 | 1.4 | Cell cycle arrest |
Antibacterial Activity
In vitro studies have shown moderate antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
These findings suggest that the compound could be developed further as an antibacterial agent.
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Anti-HIV Activity : A series of derivatives were tested for their ability to inhibit HIV replication. Although the initial results showed limited effectiveness, modifications to the chemical structure improved their inhibitory capacity against HIV integrase .
- Combination Therapies : Studies have explored the use of this compound in combination with existing therapies to enhance efficacy against resistant bacterial strains or cancer cells.
Propiedades
IUPAC Name |
4-hydroxy-N-(2-methoxy-5-methylphenyl)-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-4-11-23-16-8-6-5-7-14(16)19(24)18(21(23)26)20(25)22-15-12-13(2)9-10-17(15)27-3/h4-10,12,24H,1,11H2,2-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQCJJQJUJPHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














